(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one
Description
The compound “(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one” is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyridazine ring is linked via a piperazine bridge to an α,β-unsaturated ketone [(E)-but-2-en-1-one].
The (E)-configuration of the butenone group is significant for maintaining planar geometry, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
(E)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-2-3-14(22)20-8-6-19(7-9-20)12-4-5-13(18-17-12)21-11-15-10-16-21/h2-5,10-11H,6-9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFKNJOLUPMKLW-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure incorporates a triazole and pyridazine moiety, which are known to enhance biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyridazine and triazole exhibit a wide range of biological activities, including:
Antimicrobial Activity : Compounds bearing pyridazine structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of various microbial strains effectively .
Anticancer Properties : The compound's structural components suggest potential anticancer activity. Analogues have been synthesized and evaluated against several cancer cell lines, revealing cytotoxic effects attributed to apoptosis induction and inhibition of tubulin polymerization .
Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by acting as phosphodiesterase inhibitors. This mechanism is crucial in the treatment of chronic inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridazine derivatives. Specific compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety was linked to enhanced activity against these pathogens .
Anticancer Activity
The cytotoxicity of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one was assessed using the MTT assay against multiple cancer cell lines. Results indicated an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line, suggesting potent anticancer activity .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-Compound | BT-474 | 0.99 |
| Control | Doxorubicin | 0.05 |
Further studies revealed that the compound induces apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. Flow cytometric analysis confirmed these findings by showing increased annexin V-positive cells in treated populations .
Structure Activity Relationship (SAR)
The effectiveness of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one can be attributed to its unique structural features:
Key Structural Features :
- Triazole Ring : Enhances binding affinity to biological targets.
- Pyridazine Moiety : Contributes to antimicrobial and anticancer activities.
- Piperazine Linker : May improve solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative with a similar structure was found to inhibit platelet aggregation and showed promise as an antihypertensive agent in animal models .
- Case Study 2 : Another study demonstrated that a closely related compound exhibited significant anti-inflammatory effects in vivo, supporting its potential for treating chronic inflammatory conditions .
Chemical Reactions Analysis
Oxidation Reactions
The enone moiety (α,β-unsaturated ketone) undergoes selective oxidation under controlled conditions. For example:
-
Epoxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media forms an epoxide at the double bond.
-
Carbonyl Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ketone group to a carboxylic acid derivative under reflux conditions.
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | H₂O₂, H⁺, RT | Epoxide | 75% | |
| Carbonyl Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid | 60% |
Reduction Reactions
The enone system and triazole ring participate in reduction pathways:
-
Enone Reduction : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone to a saturated alcohol.
-
Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s N–N bond, forming a diamine intermediate .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Enone Reduction | NaBH₄, MeOH, 0°C | Saturated alcohol | 85% | |
| Triazole Reduction | H₂ (1 atm), Pd-C, EtOH | Diamine derivative | 68% |
Nucleophilic Substitution
The piperazine nitrogen and triazole ring exhibit nucleophilic reactivity:
-
Piperazine Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives .
-
Triazole Functionalization : Halogenation (e.g., Cl₂, Br₂) at the triazole’s C-5 position occurs under electrophilic conditions .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Piperazine Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine | 90% | |
| Triazole Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-Chloro-triazole | 78% |
Cycloaddition and Ring-Opening
The pyridazine and triazole rings participate in cycloaddition reactions:
-
Diels-Alder Reaction : The enone acts as a dienophile, reacting with cyclopentadiene to form bicyclic adducts .
-
Triazole Ring-Opening : Treatment with hydrazine (NH₂NH₂) cleaves the triazole ring, generating aminopyridazine derivatives .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene, Δ | Bicyclic adduct | 65% | |
| Triazole Ring-Opening | NH₂NH₂, EtOH, Δ | Aminopyridazine | 72% |
Acid/Base-Mediated Rearrangements
The enone system undergoes acid-catalyzed isomerization:
-
Keto-Enol Tautomerism : In aqueous HCl, the enone equilibrates between keto and enol forms, confirmed by UV-Vis spectroscopy.
| Reaction Type | Reagents/Conditions | Observation | Source |
|---|---|---|---|
| Keto-Enol Tautomerism | HCl (0.1 M), H₂O | λ_max shift from 280 nm (keto) to 320 nm (enol) |
Key Mechanistic Insights
-
The enone’s electron-deficient double bond drives electrophilic additions (e.g., epoxidation).
-
The piperazine’s tertiary nitrogen facilitates alkylation and acylation reactions .
-
The triazole’s aromaticity stabilizes intermediates during substitution and reduction .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.
Comparison with Similar Compounds
(a) Pyrimidine-Based Analogues
A structurally related compound, (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one (), replaces the pyridazine ring with pyrimidine. Key differences include:
- Electronic Properties : Pyrimidine has two nitrogen atoms at positions 1 and 3, whereas pyridazine has adjacent nitrogens at 1 and 2. This alters electron distribution, affecting dipole moments and binding affinities.
- Substituent Effects : The addition of a 2-chlorophenyl group in the pyrimidine analog introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
(b) Piperazine-Linked Triazole Derivatives
Pramiconazole (), an antifungal agent, shares the 1,2,4-triazole and piperazine motifs but incorporates a dioxolane ring and fluorophenyl groups. Unlike the target compound, pramiconazole’s α,β-unsaturated ketone is absent, highlighting the importance of the butenone group in redox or Michael addition reactivity .
Functional Group Variations
(a) α,β-Unsaturated Ketone Modifications
The compound in , (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one, shares the butenone backbone but lacks the triazole and piperazine components. Its (Z)-configuration and phenolic hydroxyl group suggest different reactivity profiles (e.g., tautomerism or hydrogen-bond donor capacity) compared to the (E)-configured target compound .
(b) Triazole Substitution Patterns
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde () demonstrates how triazole placement on aromatic aldehydes influences electronic properties. The absence of a conjugated enone system in this compound limits its utility in covalent inhibition mechanisms, which the target compound may exploit .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- This contrasts with pyrimidine analogs (), which are more commonly associated with DNA/RNA-targeted therapies .
- Synthetic Accessibility : Piperazine linkers are readily functionalized, enabling combinatorial library development. However, the pyridazine core may require specialized catalysts for regioselective substitution, unlike pyrimidine derivatives .
- Toxicity Considerations : The α,β-unsaturated ketone could pose reactivity-related toxicity risks (e.g., hepatotoxicity), necessitating structural optimization to balance efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
